molecular formula C13H17NO2 B5119748 5-tert-butyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-ol

5-tert-butyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-ol

Cat. No.: B5119748
M. Wt: 219.28 g/mol
InChI Key: LGBJDIDPIXMVAU-UHFFFAOYSA-N
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Description

5-tert-butyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-ol is a heterocyclic compound that features a unique oxazoline ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both tert-butyl and phenyl groups in its structure contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with phenylacetic acid, followed by cyclization with an appropriate reagent to form the oxazoline ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles.

    Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.

    Substitution: The phenyl and tert-butyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products Formed

    Oxidation: Formation of oxazoles.

    Reduction: Formation of oxazolidines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-tert-butyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-ol involves its interaction with specific molecular targets. The oxazoline ring can interact with enzymes and receptors, modulating their activity. The phenyl and tert-butyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-butyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-ol is unique due to its specific oxazoline ring structure combined with tert-butyl and phenyl groups. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further distinguish it from similar compounds.

Properties

IUPAC Name

5-tert-butyl-3-phenyl-4H-1,2-oxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-12(2,3)13(15)9-11(14-16-13)10-7-5-4-6-8-10/h4-8,15H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBJDIDPIXMVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CC(=NO1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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